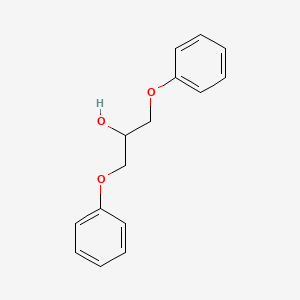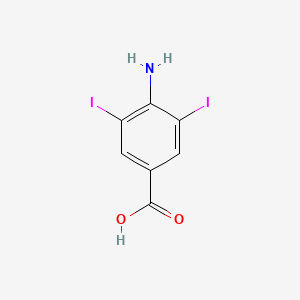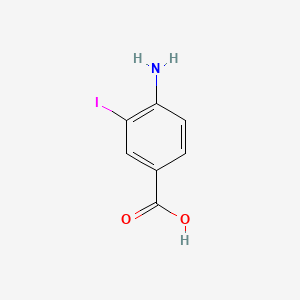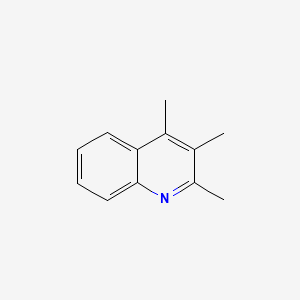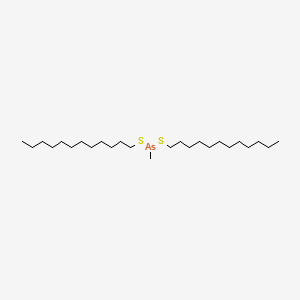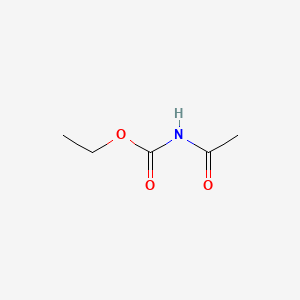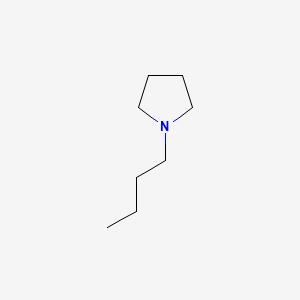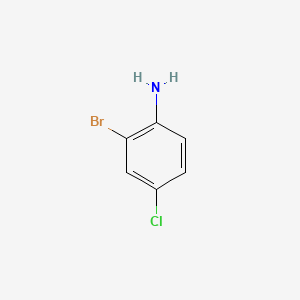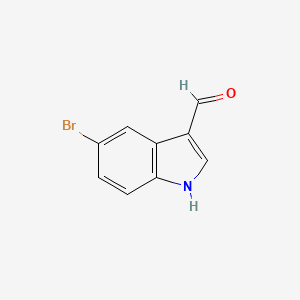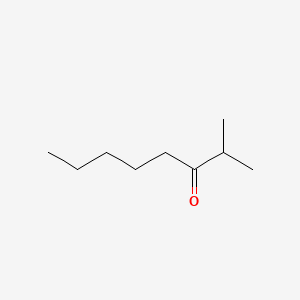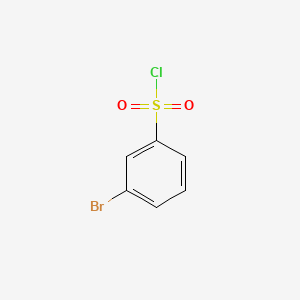
3-Bromobenzenesulfonyl chloride
Overview
Description
3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative with the molecular formula C6H4BrClO2S and a molecular weight of 255.52 g/mol . This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Mechanism of Action
Target of Action
3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It primarily targets proteins and other biological molecules with nucleophilic functional groups, such as amines and alcohols, in the body. These targets play a crucial role in various biochemical processes.
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group (SO2Cl) of this compound reacts with the nucleophilic functional groups of target molecules, leading to the formation of sulfonamides or sulfonate esters . This reaction results in the modification of the target molecules, which can alter their function.
Biochemical Pathways
The sulfonylation of target molecules by this compound can affect various biochemical pathways. For instance, it has been reported that the compound participates in the synthesis of N-sulfonylanthranilic acid derivatives . These derivatives can inhibit certain enzymes, thereby affecting the corresponding biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For example, the formation of N-sulfonylanthranilic acid derivatives can lead to the inhibition of certain enzymes, potentially affecting cellular processes regulated by these enzymes .
Biochemical Analysis
Biochemical Properties
3-Bromobenzenesulfonyl chloride plays a significant role in biochemical reactions, primarily as a reagent for the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. For instance, it can react with hydroxyl groups on proteins to form sulfonate esters, thereby modifying the protein’s function and activity . Additionally, this compound is used in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, the sulfonylation of proteins can alter cell signaling pathways, gene expression, and cellular metabolism . These modifications can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as a sulfonylating agent, reacting with nucleophilic groups such as hydroxyl, amino, and thiol groups on proteins and enzymes . This reaction results in the formation of stable sulfonate esters or sulfonamides, which can inhibit or activate enzyme activity and alter gene expression . The compound’s ability to modify specific amino acid residues in proteins makes it a valuable tool for studying protein function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to moisture can lead to hydrolysis and degradation, reducing its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound can undergo hydrolysis to form sulfonic acids, which are further metabolized by cellular enzymes . These metabolic processes can affect the compound’s activity and stability, influencing its overall impact on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and partition coefficient .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can modify proteins involved in key cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzenesulfonyl chloride can be synthesized through the sulfonation of 3-bromobenzene followed by chlorination. The typical synthetic route involves the reaction of 3-bromobenzene with sulfur trioxide or chlorosulfonic acid to form 3-bromobenzenesulfonic acid. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, with temperatures typically maintained between 0°C and 50°C to prevent decomposition and side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Coupling Reactions: Participates in Suzuki-Miyaura and Heck coupling reactions to form biaryl and aryl-alkene compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine at room temperature.
Coupling Reactions: Often performed using palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Comparison with Similar Compounds
4-Bromobenzenesulfonyl Chloride: Similar in structure but with the bromine atom at the para position.
2-Bromobenzenesulfonyl Chloride: Similar in structure but with the bromine atom at the ortho position.
Benzenesulfonyl Chloride: Lacks the bromine substituent, making it less reactive in certain coupling reactions.
Uniqueness: 3-Bromobenzenesulfonyl chloride is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and the types of products formed in coupling reactions. This positional isomerism allows for selective functionalization and the synthesis of diverse organic compounds .
Properties
IUPAC Name |
3-bromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGOLCXVWIYXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183287 | |
| Record name | m-Bromobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-24-0 | |
| Record name | m-Bromobenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Bromobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-bromobenzenesulfonyl chloride in the synthesis described in the paper?
A1: this compound acts as an electrophilic coupling partner in a palladium-catalyzed direct arylation reaction. [] This reaction allows for the introduction of a substituted benzene ring onto a benzene-1,3-disulfonyl dichloride core or other similar molecules. The bromine atom serves as a handle for the palladium catalyst, enabling the formation of a carbon-carbon bond between the two aromatic rings. This process is crucial for constructing diverse 1,3-diheteroarylbenzene derivatives.
Q2: What are the advantages of using this particular synthetic approach compared to other methods?
A2: This palladium-catalyzed direct arylation offers several benefits:
- Efficiency: It allows for the formation of the desired 1,3-diheteroarylbenzenes in fewer steps compared to traditional methods, which can involve multi-step sequences and harsh reaction conditions. []
- Versatility: The methodology can accommodate a range of different heteroaryl groups, increasing the diversity of compounds that can be synthesized. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


